molecular formula C17H20N2O2 B6946665 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide

Cat. No.: B6946665
M. Wt: 284.35 g/mol
InChI Key: ASZSRLZKKDZSKA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide is a synthetic organic compound that features a unique combination of a dihydroisoquinoline moiety and a furan ring

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-10-16(12-21-13)17(20)18-7-9-19-8-6-14-4-2-3-5-15(14)11-19/h2-5,10,12H,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZSRLZKKDZSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide typically involves multiple steps:

  • Formation of the Dihydroisoquinoline Moiety: : The synthesis begins with the preparation of the 3,4-dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.

  • Alkylation: : The next step involves the alkylation of the dihydroisoquinoline with an appropriate alkyl halide to introduce the ethyl group at the nitrogen atom.

  • Furan Ring Introduction: : The furan ring can be introduced through a coupling reaction. One common method is the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the furan ring reacts with a halogenated precursor of the dihydroisoquinoline.

  • Amidation: : Finally, the carboxamide group is introduced by reacting the furan derivative with an amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Pictet-Spengler reaction and alkylation steps, and employing automated systems for the coupling and amidation reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the dihydroisoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted amides or furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The dihydroisoquinoline moiety is known for its biological activity, and the furan ring can enhance the compound’s binding affinity and specificity to biological targets.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties. The compound’s ability to interact with various biological pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural substrates or inhibitors, while the furan ring can enhance binding through π-π interactions or hydrogen bonding. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylthiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylpyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-methylfuran-3-carboxamide is unique due to the specific combination of the dihydroisoquinoline and furan moieties. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the furan ring, in particular, can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design and other applications.

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